molecular formula C8H6N4O B13630459 1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile

1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile

Cat. No.: B13630459
M. Wt: 174.16 g/mol
InChI Key: YOUSXHRDKJTNHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile (CAS 2166766-68-1) is a high-purity heterocyclic building block of significant interest in medicinal chemistry. This compound belongs to the pyrazolopyridine family, a privileged scaffold in drug discovery known for its resemblance to purine bases, which allows it to interact with a wide range of biological targets . With a molecular formula of C8H6N4O and a molecular weight of 174.16 g/mol, it is characterized by a melting point of 243-245 °C and an assay purity of ≥95% . This specific carbonitrile derivative serves as a versatile key intermediate for the synthesis of more complex molecules. Pyrazolo[4,3-b]pyridine cores are actively investigated in multiple therapeutic areas. Notably, related 1H-pyrazolo[4,3-b]pyridine derivatives have been designed as novel, potent small-molecule inhibitors targeting the PD-1/PD-L1 interaction for cancer immunotherapy, demonstrating low nanomolar IC50 values in biochemical assays . Furthermore, the broader structural class of 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamides has recently been explored as high-affinity and selective ligands for the Cannabinoid Type 2 (CB2) receptor, with applications in researching anti-inflammatory and anti-osteoarthritic agents . The presence of multiple hydrogen bond acceptors and donors in the core structure makes it a valuable scaffold for constructing potential kinase inhibitors and other protein-binding therapeutics. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H6N4O

Molecular Weight

174.16 g/mol

IUPAC Name

1-methyl-5-oxo-4H-pyrazolo[4,3-b]pyridine-6-carbonitrile

InChI

InChI=1S/C8H6N4O/c1-12-7-2-5(3-9)8(13)11-6(7)4-10-12/h2,4H,1H3,(H,11,13)

InChI Key

YOUSXHRDKJTNHV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)NC(=O)C(=C2)C#N

Origin of Product

United States

Preparation Methods

Condensation of 1,2-Dihydro-2,3-dimethyl-4-nitroso-1-phenyl-5-oxopyrazole with Arylidene Derivatives

A notable method involves the reaction of 1,2-dihydro-2,3-dimethyl-4-nitroso-1-phenyl-5-oxopyrazole with arylidene derivatives in ethanol with catalytic piperidine under reflux conditions for one hour. The reaction mixture is then cooled, and the solid products are filtered and recrystallized to yield the desired pyrazolo[4,3-b]pyridine derivatives, including 1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile analogs.

  • Reaction conditions:
    • Solvent: Ethanol (50 mL)
    • Catalyst: Piperidine (0.1 mL)
    • Temperature: Reflux (~78 °C)
    • Time: 1 hour
  • Yield: Up to 85% for related derivatives
  • Characterization: Melting point, IR spectra showing characteristic carbonyl and cyano stretches

This method is efficient for synthesizing 6-aryl substituted pyrazolo[4,3-b]pyridine-5-carbonitriles, demonstrating the feasibility of preparing the target compound or closely related analogs.

Cyclization via Reaction of 3-Acetyl-4-hydroxy-1-methyl-2-oxo-1H-quinoline with Cyanoacetate Derivatives

Another synthetic approach involves refluxing 3-acetyl-4-hydroxy-1-methyl-2-oxo-1H-quinoline with ethyl 2-(2-oxoindolin-3-ylidene)cyanoacetate or similar cyanoacetate derivatives in ethanol/pyridine (1:1) for six hours. The solvent is evaporated under vacuum, and the precipitate is collected and recrystallized.

  • Reaction conditions:
    • Solvent: Ethanol/pyridine (1:1), 60 mL
    • Temperature: Reflux (~78 °C)
    • Time: 6 hours
  • Yield: Approximately 75%
  • Product: 4H-pyrano[3,2-c]quinolin-3-carbonitriles, structurally related to pyrazolo-pyridine carbonitriles
  • Characterization: IR (notable OH, CN, and CO bands), 1H NMR confirming methyl and aromatic protons

Though this method targets pyranoquinoline derivatives, it shares mechanistic features relevant to pyrazolo[4,3-b]pyridine synthesis, such as cyano group incorporation and keto functionality.

Condensation of Sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with Heterocyclic Amines

A versatile route involves the condensation of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with various heterocyclic amines, cyanoacetamide, cyanothioacetamide, or 2-cyanoacetohydrazide. This method affords pyrazolo[1,5-a]pyrimidines and related fused heterocycles under mild conditions.

  • Reaction conditions:
    • Reagents: Sodium enolate and heterocyclic amine or cyano derivatives
    • Solvent: Ethanol
    • Catalyst: Acetic acid (6 equivalents)
    • Atmosphere: Oxygen (1 atm)
    • Temperature: 130 °C
    • Time: 18 hours
  • Work-up: Cooling to room temperature, filtration, and recrystallization
  • Outcome: High purity fused heterocycles including pyrazolo-pyridine carbonitriles
  • Characterization: Elemental analysis and spectral data confirm structure

This method is notable for its broad substrate scope and ability to introduce cyano and keto groups in the fused ring system.

Comparative Data Table of Preparation Methods

Method No. Starting Materials Conditions Reaction Time Yield (%) Key Features References
1 1,2-dihydro-2,3-dimethyl-4-nitroso-1-phenyl-5-oxopyrazole + Arylidene derivatives Ethanol, piperidine, reflux 1 hour ~85 Simple reflux, catalytic base, aryl substitution
2 3-acetyl-4-hydroxy-1-methyl-2-oxo-1H-quinoline + Cyanoacetate derivatives Ethanol/pyridine (1:1), reflux 6 hours ~75 Longer reflux, pyridine co-solvent, pyranoquinoline related
3 Sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate + Heterocyclic amines/cyanoacetamide Ethanol, acetic acid, O2 atmosphere, 130 °C 18 hours High Oxygen atmosphere, elevated temperature, broad scope

Analytical Characterization

The synthesized 1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile and analogs are characterized by:

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for keto (C=O) groups around 1690–1700 cm⁻¹ and cyano (C≡N) groups near 2200 cm⁻¹.
  • Proton Nuclear Magnetic Resonance (¹H NMR): Signals corresponding to methyl groups (singlets near δ 3.0–3.2 ppm), aromatic protons, and ring protons.
  • Melting Points: Sharp melting points consistent with crystalline purity (e.g., 240–242 °C for related derivatives).
  • Elemental Analysis: Confirming carbon, hydrogen, and nitrogen contents consistent with molecular formula.

These data confirm the successful synthesis and purity of the target compound.

Summary and Recommendations

The preparation of 1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile is effectively achieved through condensation reactions involving nitroso-pyrazole derivatives and arylidene compounds under reflux with catalytic bases, or via cyclization involving cyanoacetate derivatives. Alternatively, condensation of sodium pyrazolyl enolates with heterocyclic amines in the presence of acetic acid under oxygen atmosphere offers a versatile and high-yielding synthetic route.

For practical synthesis, method 1 offers simplicity and good yields with straightforward work-up, while method 3 provides a broader substrate scope but requires longer reaction times and elevated temperatures.

Chemical Reactions Analysis

Cyclization Reactions

The compound participates in cyclization reactions to form polyheterocyclic systems. Key examples include:

Reaction with arylmethylenenitriles
Under reflux in ethanol with piperidine catalysis, it undergoes cyclocondensation with arylmethylenenitriles (e.g., ethyl cyanoacetate) to yield fused pyridones . The mechanism involves:

  • Nucleophilic attack by the active methylene group on the carbonitrile

  • Cyclodehydration with elimination of HCN or ethyl formate

ReactantsConditionsProductYield
Arylmethylenenitrile + 1 EtOH, piperidine, Δ6-aryl-1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazolo[4,3-b]pyridine75–92%

Nucleophilic Substitution at Carbonitrile Group

The carbonitrile moiety reacts with nitrogen nucleophiles:

Interaction with amines

  • With 4-aminouracil: Forms pyrido[2,3-d]pyrimidine derivatives via ring opening and cycloaddition .

  • With 5-amino-3-methyl-1H-pyrazole: Generates pyrazolo[3,4-b]pyridines through tandem addition-cyclization .

Key mechanistic steps :

  • Attack by amine on the nitrile carbon

  • Rearrangement to form six-membered heterocycles

Oxidation and Alkylation

Oxidation :
The pyridine ring’s nitrogen undergoes oxidation under acidic conditions (e.g., H₂O₂/H₂SO₄) to form N-oxide derivatives, enhancing solubility in polar solvents.

Alkylation :
The 1-methyl group participates in Friedel-Crafts alkylation with aryl halides (e.g., benzyl chloride) using AlCl₃ catalysis:

SubstrateReagentsProductApplication
1 + PhCH₂ClAlCl₃, DCM, 60°C1-benzyl-5-oxo-pyrazolo[4,3-b]pyridineHSP90 inhibition studies

Condensation with Carbonyl Compounds

Reaction with β-diketones
In acetic anhydride, the carbonitrile group condenses with acetylacetone to form 1,3,5-triazolo[4,5-b]pyridines . Microwave irradiation accelerates this process (5 min vs. 6 hr conventional heating) :

ConditionsReaction TimeYield
Microwave (300 W)5 min89%
Conventional heating (80°C)6 hr62%

Ring Expansion via Cross-Dehydrogenative Coupling (CDC)

CDC reactions with N-amino-2-iminopyridines in ethanol/acetic acid yield tetrahydropyrido[1,2-b]indazoles :

General reaction scheme :

  • 1 + N-amino-2-iminopyridine → Intermediate via C(sp³)-C(sp³) coupling

  • Oxidative aromatization → Tetrahydropyridoindazole

CatalystOxidantTempYield
AcOH (6 eq)O₂130°C92%

Hydrolysis Reactions

The carbonitrile group hydrolyzes under basic conditions (KOH/EtOH) to yield the corresponding carboxylic acid :

Hydrolysis pathway :

  • 1 → 1-methyl-5-oxo-pyrazolo[4,3-b]pyridine-6-carboxylic acid

  • Applications: Precursor for amide derivatives in drug discovery

Scientific Research Applications

1-Methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets . The pathways involved include signal transduction pathways like Ras/Erk and PI3K/Akt, which are associated with cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[4,3-b]pyridine-6-carbonitrile Derivatives

Compounds sharing the pyrazolo[4,3-b]pyridine-6-carbonitrile core but differing in substituents exhibit distinct properties:

Compound Name Substituents/Modifications Key Properties References
1-Methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile 1-Me, 5-oxo, 6-CN Potential kinase inhibition; moderate polarity due to oxo and nitrile groups.
7-Imino-5-mercapto-1,7a-dimethyl-3-oxo-2-phenyl-...-6-carbonitrile 1,7a-diMe, 7-imino, 5-SH, 2-Ph Higher melting point (240–242°C); increased π-stacking from phenyl group.
Pyrazolo[4,3-b]pyridine-6-carbonitrile (14) Acylated derivatives Crystallographically confirmed structure (CCDC 816562); synthetic versatility.

Key Observations :

  • 5-Oxo vs. 7-Imino: The oxo group enhances hydrogen-bonding capacity, whereas the imino group in may facilitate metal coordination.
  • 6-Carbonitrile : A conserved feature across analogs, critical for electronic modulation and binding interactions .
Pyrano[2,3-c]pyrazole-5-carbonitrile Derivatives

These compounds replace the pyridine ring with a pyran moiety, altering solubility and biological activity:

Compound Name Substituents/Modifications Key Properties References
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-...-5-carbonitrile 1-(2-Cl-Ph), 4-(3-MeO-Ph), 3-Me Anticancer activity (HeLa, MCF-7); Cl and MeO groups enhance lipophilicity.
Bis(1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile) Dimeric structure Enhanced cytotoxicity due to dual binding sites; IC50 values < 10 µM.

Comparison with Target Compound :

  • The pyrano[2,3-c]pyrazole core in introduces a fused oxygen-containing ring, improving aqueous solubility compared to the pyrazolo[4,3-b]pyridine system.
  • Anticancer Activity: Dimeric derivatives in show superior potency (IC50 < 10 µM) compared to monomeric pyrazolo[4,3-b]pyridines, likely due to increased molecular complexity.
Pyrimidine-5-carbonitrile Derivatives

Pyrimidine-based analogs highlight the role of the nitrile group in diverse scaffolds:

Compound Name Substituents/Modifications Key Properties References
2-(Benzylidinehydrazinyl)-1,6-dihydro-6-oxo-4-isobutylpyrimidine-5-carbonitrile 4-isobutyl, 2-benzylidinehydrazinyl Antiviral activity; isobutyl group enhances membrane permeability.
4-(4-Methoxyphenyl)-3,7-dimethyl-...-pyrano[2,3-d][1,3]oxazin-5-one Oxazine-pyranopyrazole hybrid Novel heterocyclic system; uncharacterized bioactivity.

Comparison with Target Compound :

  • The pyrimidine-5-carbonitrile scaffold in lacks the fused pyrazole ring, reducing rigidity but increasing synthetic flexibility.
  • Isobutyl vs. Methyl : Bulkier substituents in may hinder target binding compared to the smaller methyl group in the pyrazolo[4,3-b]pyridine analog.

Biological Activity

1-Methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile is a heterocyclic compound belonging to the pyrazolopyridine family. This compound features a unique fused ring system that contributes to its diverse biological activities. The presence of functional groups such as a carbonitrile and a carbonyl group enhances its pharmacological potential, making it a subject of interest in medicinal chemistry.

The molecular formula of 1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile is C8H7N3OC_8H_7N_3O with a molecular weight of approximately 174.17 g/mol. Its structure includes:

  • A pyrazole ring
  • A pyridine ring
  • A carbonitrile group

This configuration allows for various chemical reactions and interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of 1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile exhibit significant anticancer properties. Studies have shown that modifications in its structure can enhance its efficacy against specific cancer cell lines. For instance:

Compound Cell Line IC50 (µM) Activity
1-Methyl DerivativeHeLa (Cervical Cancer)0.36Potent antiproliferative activity
2-Methyl DerivativeA375 (Melanoma)0.25Significant cytotoxicity

These findings suggest that this compound may serve as a lead in the development of new anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. In vivo studies demonstrated that certain derivatives exhibit potent inhibition of COX enzymes, which are crucial in the inflammatory process:

Derivative COX-2 Inhibition (% at 10 µM) Selectivity Index
Compound A8210.5
Compound B789.8

These results indicate the potential for developing non-steroidal anti-inflammatory drugs (NSAIDs) based on this scaffold .

Antimicrobial Activity

In vitro antimicrobial evaluations have shown that derivatives of this compound possess significant antibacterial activity against various pathogens. For example:

Compound Pathogen MIC (µg/mL)
Compound CStaphylococcus aureus0.22
Compound DEscherichia coli0.25

These derivatives not only inhibited bacterial growth but also demonstrated biofilm formation inhibition capabilities .

Study on Anticancer Efficacy

A study conducted by Abdellatif et al. synthesized several pyrazole derivatives and evaluated their anticancer properties using various human tumor cell lines. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as an effective treatment option .

Study on Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced rat paw edema model. The results showed substantial edema inhibition compared to control groups, highlighting the therapeutic potential of these compounds in managing inflammation .

Q & A

Q. What are the common synthetic routes for 1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile?

Methodological Answer: The synthesis typically involves cyclization and condensation reactions. One approach uses ionic liquids as solvents (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) to facilitate the reaction between 4-nitrobenzaldehyde, malononitrile, and 5-amino-3-methyl-1-phenyl-pyrazole at 80°C for 10 hours, yielding the product in 93% after recrystallization from ethanol . Another method employs multicomponent reactions (MCRs) with aryl aldehydes, nitriles, and pyrazole derivatives under acidic or basic conditions .

Key Reaction Parameters:

ComponentRoleExample ConditionsReference
Ionic liquid solventReaction medium80°C, 10 hours
MalononitrileNucleophile1:1 molar ratio
EthanolRecrystallizationSlow evaporation

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Characterization relies on:

  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, C=O at ~1638 cm⁻¹) .
  • NMR : 1^1H and 13^13C NMR confirm substituent positions. For example, methyl groups resonate at δ 2.5–3.0 ppm, while aromatic protons appear at δ 7.1–7.8 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 422 [M⁺] in related pyridopyrimidines) verify molecular weight .

Data Consistency Check:
Cross-validate NMR assignments with literature values for pyrazolo-pyridine derivatives to avoid misassignments .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for this compound when scaling up?

Methodological Answer: Key strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction purification. Ethanol or methanol balances yield and ease of crystallization .
  • Catalyst Screening : Piperidine or acetic acid can accelerate cyclization steps in MCRs .
  • Temperature Control : Reactions at 70–80°C improve kinetics without promoting side products .

Case Study:
A scaled-up synthesis in [bmim][BF₄] achieved 93% yield by maintaining strict temperature control and using ethanol for recrystallization .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved for structural confirmation?

Methodological Answer: Contradictions arise from solvent effects, tautomerism, or impurities. Mitigation steps:

Repeat Under Standard Conditions : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) for consistency .

2D NMR Techniques : HSQC and HMBC correlate 1^1H and 13^13C signals to resolve overlapping peaks .

Comparative Analysis : Cross-reference with structurally similar compounds (e.g., pyrazolo[3,4-b]pyridines) to validate assignments .

Example:
In a related pyrazolo-pyrimidine, conflicting NH proton shifts (δ 9.14 vs. 11.89 ppm) were resolved via 15^15N NMR, confirming hydrogen bonding effects .

Q. What strategies are used to explore structure-activity relationships (SAR) for pharmacological applications?

Methodological Answer: SAR studies involve:

  • Derivatization : Introduce substituents (e.g., halogens, nitro groups) at positions 3, 4, or 7 to modulate bioactivity .
  • Biological Assays : Test against target enzymes (e.g., kinases) or disease models (e.g., antitumor screens) .
  • Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict binding affinities to receptors like EGFR or VEGFR .

SAR Insights:

  • Nitro groups at position 4 enhance antitumor activity by increasing electron-withdrawing effects .
  • Methyl groups at position 1 improve metabolic stability .

Q. How can researchers address low solubility in biological assays?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .
  • Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. Table 1: Comparison of Synthetic Routes

MethodSolventCatalystYield (%)Purity (HPLC)Reference
Ionic liquid MCR[bmim][BF₄]None93>99%
Acid-catalyzed cyclizationAcetic acidPiperidine7595%

Q. Table 2: Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
IR2220 cm⁻¹ (C≡N), 1638 cm⁻¹ (C=O)
1^1H NMRδ 4.12 (CH), δ 7.16–7.79 (Ar-H)
MSm/z 422 [M⁺] (pyridopyrimidine)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.